molecular formula C51H101NO4 B13355925 Di(heptadecan-9-yl) 8,8'-(methylazanediyl)dioctanoate

Di(heptadecan-9-yl) 8,8'-(methylazanediyl)dioctanoate

Katalognummer: B13355925
Molekulargewicht: 792.4 g/mol
InChI-Schlüssel: OECBDUZKBHEDBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate involves multiple steps, typically starting with the preparation of the heptadecan-9-yl and methylazanediyl intermediates. These intermediates are then reacted with dioctanoic acid under controlled conditions to form the final product . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of temperature, pressure, and reaction time to optimize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate is unique due to its specific molecular structure, which provides distinct chemical and physical properties. These properties make it particularly useful in biochemical research and industrial applications .

Eigenschaften

Molekularformel

C51H101NO4

Molekulargewicht

792.4 g/mol

IUPAC-Name

heptadecan-9-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-methylamino]octanoate

InChI

InChI=1S/C51H101NO4/c1-6-10-14-18-24-32-40-48(41-33-25-19-15-11-7-2)55-50(53)44-36-28-22-30-38-46-52(5)47-39-31-23-29-37-45-51(54)56-49(42-34-26-20-16-12-8-3)43-35-27-21-17-13-9-4/h48-49H,6-47H2,1-5H3

InChI-Schlüssel

OECBDUZKBHEDBB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(C)CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.